molecular formula C18H20ClN5 B2752291 1-(2-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 924828-34-2

1-(2-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B2752291
CAS RN: 924828-34-2
M. Wt: 341.84
InChI Key: YDNMEOPRBRYCEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazolopyrimidine derivatives and has been studied for its various biological activities.

Scientific Research Applications

Multicomponent Synthesis of Pyrazole-based Pyrimidine Scaffolds

Researchers have developed cost-effective synthesis methods for pyrazole-based pyrimidine scaffolds, highlighting their potential in pharmacological and biological activity studies for new drug discovery. This approach utilizes multicomponent reactions involving benzaldehyde, acetyl acetone, and thiourea, followed by Claisen-Schmidt condensation and synthetic cyclization, demonstrating the compound's versatility in medicinal chemistry (Ajani et al., 2019).

Adenosine Receptor Affinity and Analogue Synthesis

Pyrazolo[3,4-d]pyrimidines have been explored for their affinity towards A1 adenosine receptors, leading to the synthesis of analogues that exhibit significant receptor activity. This research underscores the potential of these compounds in developing therapeutics targeting adenosine receptors, with modifications at the N1 and N5 positions enhancing overall activity (Harden et al., 1991).

Antitubercular Activity of Pyrimidine-Pyrazole Hybrids

Innovative homopiperazine-pyrimidine-pyrazole hybrids have demonstrated potent antitubercular activity against M. tuberculosis strains, showcasing the therapeutic potential of these compounds. Their synthesis, structural requirements, and biological evaluation offer valuable insights for future antitubercular drug development (Vavaiya et al., 2022).

Exploration of Pyrido[1,2-a]pyrimidine and Isoxazoline Derivatives

The antimicrobial activity of pyrido[1,2-a]pyrimidine and isoxazoline derivatives has been investigated, contributing to the understanding of their potential use in combating microbial infections. This research provides a foundation for further exploration of these compounds in antimicrobial therapy (Merja et al., 2004).

Development of Pyrazolo[1,5-a]pyrimidine-based PET Agents

Research on pyrazolo[1,5-a]pyrimidine derivatives for PET imaging of IRAK4 enzyme in neuroinflammation highlights the compound's applicability in diagnostic imaging. This work demonstrates the potential for these compounds in enhancing neuroinflammatory disease diagnosis and monitoring (Wang et al., 2018).

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5/c1-13-6-8-23(9-7-13)17-15-10-22-24(18(15)21-12-20-17)11-14-4-2-3-5-16(14)19/h2-5,10,12-13H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNMEOPRBRYCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=NC3=C2C=NN3CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

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